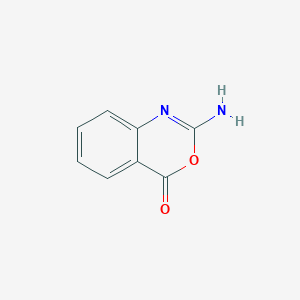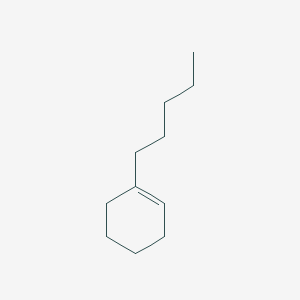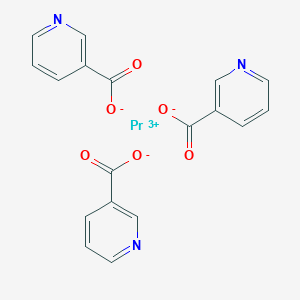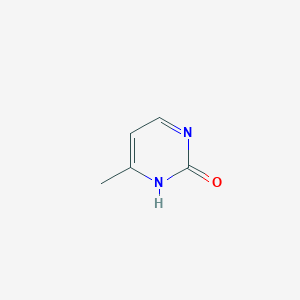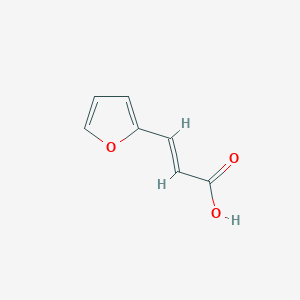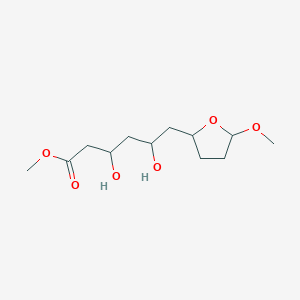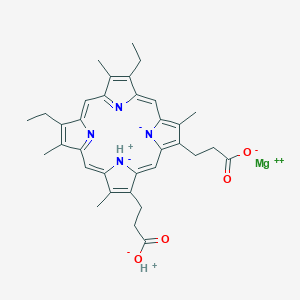![molecular formula C16H14O6 B093045 (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol CAS No. 17093-55-9](/img/structure/B93045.png)
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is a naturally occurring flavonoid compound found in the heartwood of certain tree species, such as Colophospermum mopane and Peltogyne mexicana. It is known for its unique structural configuration and its association with other flavonoids like mopanol and fisetinidol . This compound has been studied for its potential biological activities and its role in the biogenesis of flavonoid compounds.
準備方法
Synthetic Routes and Reaction Conditions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol can be synthesized through the reaction of formaldehyde with leucofisetinidin precursors. The synthetic route involves the formation of a catechol nucleus with specific C-linked substitutions . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of trees like Colophospermum mopane and Peltogyne mexicana. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound from other flavonoid compounds .
化学反応の分析
Types of Reactions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
科学的研究の応用
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol has several scientific research applications, including:
Chemistry: Used as a model compound to study the biogenesis and stereochemistry of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of natural dyes and pigments due to its unique coloration properties.
作用機序
The mechanism of action of (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species .
類似化合物との比較
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is similar to other flavonoid compounds such as mopanol, fisetinidol, and epifisetinidol. it is unique in its specific C-linked substitution pattern and its stereochemical configuration . The following table highlights the similarities and differences between this compound and other related compounds:
| Compound | Similarity | Uniqueness |
|---|---|---|
| Mopanol | Similar structural framework | Different C-linked substitution pattern |
| Fisetinidol | Similar biogenetic origins | Unique stereochemical configuration |
| Epifisetinidol | Similar antioxidant properties | Different molecular targets and pathways |
特性
CAS番号 |
17093-55-9 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-9-13(4-8)22-15-10-5-12(19)11(18)3-7(10)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChIキー |
OPWUVOPHCMWWGJ-XHSDSOJGSA-N |
SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
異性体SMILES |
C1C2=CC(=C(C=C2[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O)O)O |
正規SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



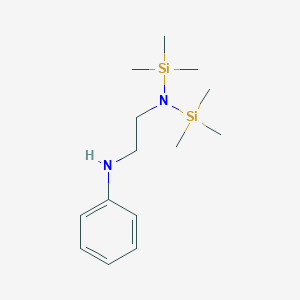
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
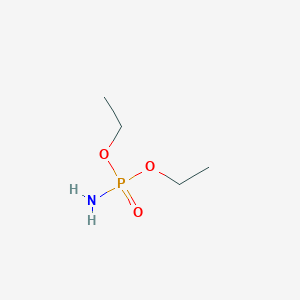
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
